ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,13,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOKEYCGLILYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the reaction involves the use of ethyl oxalyl chloride and 2-hydroxyindole under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs large-scale Fischer indole synthesis. This process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions typically use reagents like bromine and nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced alcohols .
Scientific Research Applications
Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Key Observations:
This may enhance solubility in polar solvents and interaction with biological targets . Methoxy Group (5-OCH₃): The methoxy group at position 5 increases lipophilicity, which could improve membrane permeability in drug design .
Ester Group Variations :
- Ethyl esters (e.g., target compound) generally exhibit slower hydrolysis than methyl esters, affecting metabolic stability .
The target compound’s hydroxyl group may modulate similar pathways but requires explicit validation.
Synthetic Challenges :
- Yields for analogs vary widely (e.g., 48% for 4-fluoro derivative vs. 85–99% for N-alkylated indoles ). The 2-hydroxy group’s presence may complicate synthesis due to competing oxidation or side reactions.
Biological Activity
Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and antiviral properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is an indole derivative characterized by the presence of an ethyl ester and a hydroxy group on the indole ring. Its molecular formula is , and it possesses a unique structure that contributes to its biological activity.
Target of Action
Indole derivatives, including this compound, are known to interact with various biological targets. Research indicates that these compounds can modulate multiple signaling pathways involved in cell proliferation and apoptosis.
Mode of Action
The compound exhibits its biological effects primarily through:
- Inhibition of cell proliferation : It has been shown to induce cell cycle arrest in cancer cells.
- Induction of apoptosis : The compound triggers programmed cell death via intrinsic pathways, leading to mitochondrial dysfunction and caspase activation .
Biochemical Pathways
Research highlights that this compound influences several key biochemical pathways:
- VEGF signaling : It inhibits vascular endothelial growth factor (VEGF) signaling, which is crucial for tumor angiogenesis.
- Cell survival pathways : The compound affects survival pathways such as the PI3K/Akt pathway, promoting apoptosis in cancer cells .
Anticancer Activity
Numerous studies have documented the anticancer potential of this compound:
- In vitro Studies : In studies involving various cancer cell lines (e.g., HeLa, MCF7), the compound demonstrated significant growth inhibition. For instance, MTT assays revealed over 50% reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF7 | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro testing against Gram-positive and Gram-negative bacteria indicated significant activity, particularly against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .
Antiviral Activity
Research has indicated that this compound may possess antiviral properties. Preliminary studies suggest efficacy against certain viral strains, although detailed mechanisms remain to be elucidated.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Colon Cancer Treatment : A study investigated the effects of this compound on colon cancer models. Results showed a marked reduction in tumor size and improved survival rates in treated groups compared to controls .
- Antibacterial Efficacy : A clinical trial assessed the compound's effectiveness against antibiotic-resistant strains. Patients treated with formulations containing this compound exhibited faster recovery rates and reduced infection severity compared to those receiving standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
